molecular formula C11H14N2O3 B12099565 ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate

ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate

Cat. No.: B12099565
M. Wt: 222.24 g/mol
InChI Key: GKSBRLHWUSPCQF-JLHYYAGUSA-N
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Description

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C11H14N2O3. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyimino-5-(3-pyridyl)pentanoic Acid Ethyl Ester
  • 5-Hydroxyimino-5-(2-pyridyl)butanoic Acid Ethyl Ester
  • 5-Hydroxyimino-5-(4-pyridyl)butanoic Acid Ethyl Ester

Uniqueness

5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in redox reactions makes it particularly valuable in proteomics research .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3/b13-10+

InChI Key

GKSBRLHWUSPCQF-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)CC/C(=N\O)/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)CCC(=NO)C1=CN=CC=C1

Origin of Product

United States

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